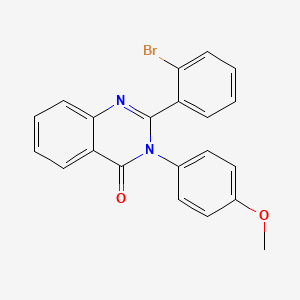
2-(2-bromophenyl)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-bromophenyl)-3-(4-methoxyphenyl)-4(3H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a quinazoline core structure, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . The compound you mentioned has additional phenyl groups attached, one of which is brominated and the other is methoxylated.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinazolinone core, followed by the attachment of the phenyl groups. The bromophenyl group could be introduced using a bromination reaction, and the methoxyphenyl group could be introduced using a methylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the quinazolinone core, with the additional phenyl groups causing an increase in molecular weight and potential changes in the compound’s physical and chemical properties .Chemical Reactions Analysis
As a quinazolinone derivative, this compound could potentially undergo a variety of chemical reactions. The bromine atom on the bromophenyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The methoxy group on the methoxyphenyl group could potentially undergo demethylation under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and potentially more reactive. The methoxy group could influence the compound’s solubility .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-bromophenyl)-3-(4-methoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O2/c1-26-15-12-10-14(11-13-15)24-20(16-6-2-4-8-18(16)22)23-19-9-5-3-7-17(19)21(24)25/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBONYPAPHACEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
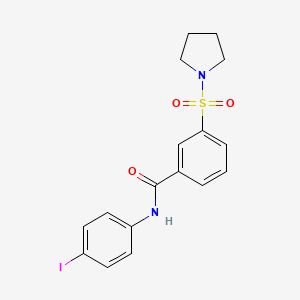
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B3665197.png)

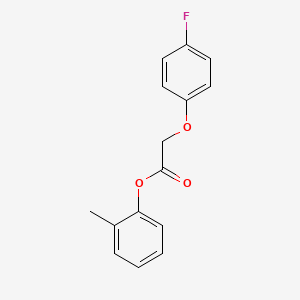
![2-(4-methylphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3665210.png)
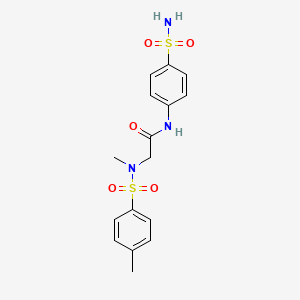

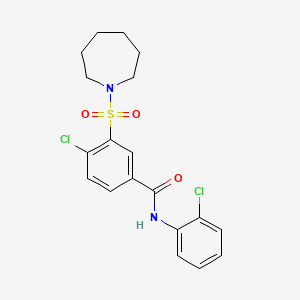
![N-(3-acetylphenyl)-2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetamide](/img/structure/B3665237.png)
![N-(3-acetylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B3665250.png)
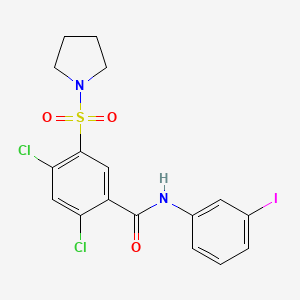
![N~2~-benzyl-N-(3-chlorophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide](/img/structure/B3665269.png)
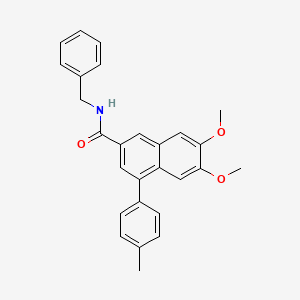
![3-methoxy-2-methyl-6-[4-(2-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B3665294.png)
